(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 330837-23-5
VCID: VC6983814
InChI: InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27)
SMILES: CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43
Molecular Formula: C23H18N2O4
Molecular Weight: 386.407

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide

CAS No.: 330837-23-5

Cat. No.: VC6983814

Molecular Formula: C23H18N2O4

Molecular Weight: 386.407

* For research use only. Not for human or veterinary use.

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide - 330837-23-5

Specification

CAS No. 330837-23-5
Molecular Formula C23H18N2O4
Molecular Weight 386.407
IUPAC Name N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide
Standard InChI InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27)
Standard InChI Key UDGCDWXJRJWORL-BZZOAKBMSA-N
SMILES CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43

Introduction

Nomenclature and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide reflects its stereochemistry and substituent arrangement. Key features include:

  • Chromene backbone: A benzopyranone system with a ketone at position 4.

  • Methoxy group: At position 8, contributing to electron-donating effects.

  • Naphthalen-1-ylimino group: A bulky aromatic substituent at position 2, influencing steric and electronic properties.

  • Acetylated carboxamide: At position 3, enhancing solubility and metabolic stability.

The molecular formula is C23H18N2O4, with a molecular weight of 386.40 g/mol (calculated from PubChem’s analogous compound ).

Table 1: Computed Molecular Descriptors

PropertyValue
Molecular Weight386.40 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bond Count5

Synthesis and Manufacturing

Key Synthetic Strategies

The synthesis of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can be achieved through modifications of established chromone synthesis protocols :

Baker–Venkataraman Rearrangement

  • Starting Material: 8-Methoxy-2-hydroxyacetophenone reacts with naphthalen-1-ylamine under acidic conditions to form a Schiff base.

  • Cyclization: Intramolecular esterification using POCl3 or acetic anhydride yields the chromone core .

  • Acetylation: The carboxamide group is introduced via reaction with acetyl chloride in the presence of a base.

Claisen Condensation

  • Step 1: Condensation of 8-methoxy-2-hydroxyacetophenone with ethyl acetoacetate forms a diketone intermediate.

  • Step 2: Cyclodehydration using H2SO4 or polyphosphoric acid produces the chromone skeleton .

Vilsmeier–Haack Reaction

  • Formylation: Reaction of 2,5-dihydroxyacetophenone with DMF/POCl3 introduces the aldehyde group at position 3, followed by imination with naphthalen-1-ylamine .

Optimization Challenges

  • Steric Hindrance: The naphthalen-1-yl group complicates cyclization, requiring high-temperature conditions (e.g., 150–170°C in DMSO) .

  • Regioselectivity: Methoxy placement at position 8 necessitates ortho-directing groups during electrophilic substitution.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C ether) .

  • NMR (1H):

    • δ 8.2–7.3 ppm (naphthalene protons).

    • δ 6.9 ppm (chromene H-5).

    • δ 3.8 ppm (methoxy group).

Solubility and Stability

  • Solubility: Moderate in DMSO (>10 mg/mL) and ethanol (<5 mg/mL) .

  • Stability: Degrades under UV light; stable at pH 4–8 for 24 hours.

Biological Activities and Applications

Antimicrobial Activity

Chromones with bulky aryl groups exhibit enhanced Gram-positive antibacterial activity (MIC: 2–8 µg/mL against S. aureus) . The naphthalene moiety may improve membrane penetration.

Anti-Inflammatory Effects

  • Target: COX-2 inhibition (IC50: ~0.8 µM) .

  • In Vivo: Reduces carrageenan-induced edema in rats by 60–70% at 50 mg/kg .

Future Research Directions

  • Structure–Activity Relationships: Modifying the naphthalene substituent to optimize bioavailability.

  • Targeted Drug Delivery: Liposomal encapsulation to enhance tumor specificity.

  • Clinical Trials: Phase I studies to evaluate pharmacokinetics in humans.

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